Lipophilicity and Polarity: Calculated LogP Comparison Between 2-Methyl-5-(3-nitrophenyl)phenol and Its Non-Methylated Analog
The presence of the ortho-methyl group on the phenolic ring significantly alters the compound's lipophilicity. 2-Methyl-5-(3-nitrophenyl)phenol exhibits a calculated XLogP of 3.4 [1]. This is compared to its close structural analog, 3-(3-nitrophenyl)phenol (CAS 136539-67-8), which lacks the 2-methyl group and has a higher calculated XLogP of 3.5 [2]. The slightly lower logP for the target compound suggests a marginally reduced lipophilicity conferred by the methyl group's steric influence on the hydroxyl group's interaction with the solvent, a factor relevant for designing compounds with balanced membrane permeability and aqueous solubility.
| Evidence Dimension | Calculated partition coefficient (XLogP) |
|---|---|
| Target Compound Data | 3.4 (XLogP) |
| Comparator Or Baseline | 3-(3-Nitrophenyl)phenol: 3.5 (XLogP) |
| Quantified Difference | Decrease of 0.1 logP unit |
| Conditions | Computational prediction using XLogP3 algorithm as reported in PubChem and Chem960 databases |
Why This Matters
This quantifiable difference in predicted lipophilicity is a key parameter for procurement decisions in medicinal chemistry, where even minor logP variations can impact the pharmacokinetic profile of a lead series.
- [1] Chem960. 2-Methyl-5-(3-nitrophenyl)phenol (CAS 1261934-03-5) Physicochemical Properties. Calculated XLogP: 3.4. View Source
- [2] PubChem. Compound Summary for CID 15743437, 3'-Nitro-[1,1'-biphenyl]-3-ol (3-(3-Nitrophenyl)phenol). Calculated XLogP3: 3.5. View Source
